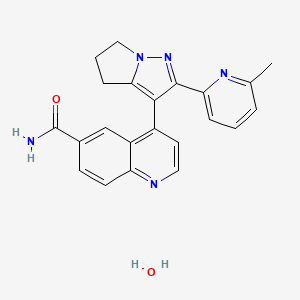

Galunisertib monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O.H2O/c1-13-4-2-5-18(25-13)21-20(19-6-3-11-27(19)26-21)15-9-10-24-17-8-7-14(22(23)28)12-16(15)17;/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,23,28);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZOSBNQFZUJWFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C5C=C(C=CC5=NC=C4)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40239014 | |

| Record name | Galunisertib (hydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924898-09-9 | |

| Record name | Galunisertib (hydrate) [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924898099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galunisertib (hydrate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40239014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GALUNISERTIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/338K210Q5W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Galunisertib monohydrate mechanism of action in glioblastoma

An In-depth Technical Guide to the Mechanism of Action of Galunisertib Monohydrate in Glioblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glioblastoma (GBM) remains the most aggressive and common primary brain tumor in adults, with a median survival of approximately 15 months despite a multimodal standard-of-care involving surgery, radiotherapy, and chemotherapy.[1] A hallmark of glioblastoma is the dysregulation of key signaling pathways that drive tumor progression, invasion, and profound immunosuppression. One such critical pathway is mediated by Transforming Growth Factor-beta (TGF-β).[2] High concentrations of TGF-β are found in malignant gliomas and correlate with poor prognosis.[1] The TGF-β signaling network promotes gliomagenesis by stimulating cell proliferation, invasion, angiogenesis, and creating an immunosuppressive tumor microenvironment.[3][4]

Galunisertib (formerly LY2157299 monohydrate) is an orally bioavailable, small molecule inhibitor developed to target this pathway.[5][6] By selectively inhibiting the TGF-β receptor I, galunisertib represents a targeted therapeutic strategy to abrogate the pro-tumorigenic effects of TGF-β in glioblastoma. This technical guide provides a comprehensive overview of the mechanism of action of galunisertib in glioblastoma, supported by preclinical and clinical data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Canonical TGF-β Signaling

The primary mechanism of action of galunisertib is the potent and selective inhibition of the TGF-β receptor type I (TGF-βRI) serine/threonine kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[5][7][8]

In the canonical TGF-β pathway, the binding of a TGF-β ligand (e.g., TGF-β1, -β2, or -β3) to the TGF-β receptor type II (TGF-βRII) induces the recruitment and phosphorylation of TGF-βRI. This activates the kinase domain of TGF-βRI, which in turn phosphorylates the downstream effector proteins, SMAD2 and SMAD3.[9][10] Phosphorylated SMAD2/3 then forms a complex with SMAD4, which translocates to the nucleus to regulate the transcription of hundreds of target genes involved in cell cycle control, apoptosis, epithelial-mesenchymal transition (EMT), and immune regulation.[3][9]

Galunisertib acts as an ATP-competitive inhibitor, binding to the kinase domain of TGF-βRI (ALK5) and preventing its activation.[11][12] This blockade directly abrogates the phosphorylation of SMAD2, the initial intracellular step in the signaling cascade.[5][7] By preventing SMAD2 phosphorylation, galunisertib effectively shuts down the entire canonical TGF-β signaling pathway, thereby inhibiting its downstream pro-oncogenic functions.[6]

Modulation of the Glioblastoma Tumor Microenvironment

A critical component of galunisertib's mechanism of action is its ability to remodel the profoundly immunosuppressive tumor microenvironment (TME) characteristic of glioblastoma. TGF-β is a master regulator of immune evasion, and its inhibition can restore anti-tumor immunity.[13]

-

Reversal of T-Cell Suppression : TGF-β directly suppresses the function of cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[6] It also promotes the differentiation and function of regulatory T cells (Tregs), which further dampen the anti-tumor immune response.[2] In vitro studies have shown that galunisertib can reverse TGF-β-mediated suppression of human T-cell proliferation and block the suppressive activity of human Tregs.[6][9]

-

Enhancement of CD8+ T-Cell Activity : Preclinical studies demonstrate that the anti-tumor activity of galunisertib is dependent on CD8+ T-cells.[9] Treatment with galunisertib leads to increased numbers of infiltrating T-cells in tumors, reprogramming the TME toward an immunologically active state.[14]

-

Inhibition of Pro-Tumorigenic Stromal Effects : In glioblastoma, TGF-β signaling can modulate the surrounding stroma to be more supportive of tumor growth and invasion.[7][13] By blocking this signaling, galunisertib may disrupt the crosstalk between cancer cells and the TME that is essential for progression.

Effects on Canonical and Non-Canonical Signaling

While the primary effect of galunisertib is on the canonical SMAD pathway, TGF-βRI activation can also trigger non-canonical, SMAD-independent pathways, including the MAPK (ERK), PI3K/AKT, and Rho-like GTPase pathways.[1][9] These pathways also contribute to glioma cell proliferation and invasion. By blocking the initial receptor kinase activation, galunisertib has the potential to inhibit both canonical and non-canonical downstream signaling.[12] Preclinical studies in patient-derived xenografts (PDX) revealed that most tumors exhibited expression changes in genes representing both signaling branches following galunisertib treatment.[1] One study on anaplastic thyroid cancer found that galunisertib downregulated phosphorylated ERK1/2, a key component of the MAPK pathway, while having no effect on phosphorylated AKT.[11]

Quantitative Data Summary

Preclinical Activity

Galunisertib has demonstrated modest monotherapy activity in traditional preclinical models but shows significant synergy when combined with chemotherapy.[15] Its effects are often more pronounced on cell migration and immune modulation than on direct cytotoxicity.[5]

Table 1: In Vitro Activity of Galunisertib

| Assay Type | Cell Line / System | IC50 (μM) | Reference |

|---|---|---|---|

| TGFβRI/ALK5 Kinase Inhibition | Biochemical Assay | 0.172 | [3] |

| pSMAD Inhibition | NIH3T3 cells | 0.064 | [3] |

| pSMAD Inhibition | 4T1-LP (Murine Breast Cancer) | 1.765 | [3] |

| Cell Migration Inhibition | U87MG (Human Glioblastoma) | Dose-dependent inhibition |[6][9] |

Note: Specific IC50 for proliferation of glioblastoma cell lines is not consistently reported; the primary preclinical effects are on signaling, migration, and immune modulation.

Table 2: In Vivo Antitumor Efficacy in a U87MG Glioblastoma Xenograft Model

| Treatment Group | Dose / Schedule | Outcome | Reference |

|---|---|---|---|

| Vehicle Control | - | Progressive tumor growth | [15] |

| Galunisertib Monotherapy | 25 mg/kg | Modest anti-tumor effect | [15][16] |

| Lomustine (CCNU) Monotherapy | 30 mg/kg | Anti-tumor activity | [15][16] |

| Galunisertib + Lomustine | 25 mg/kg + 30 mg/kg | Significant reduction in tumor volume vs. all other groups (p < 0.001) |[15][16] |

Clinical Trial Data in Glioblastoma

Clinical investigations of galunisertib in glioblastoma have unfortunately not demonstrated a significant survival benefit compared to standard therapies.

Table 3: Phase II Study in Recurrent Glioblastoma (NCT01582269)

| Treatment Arm | N | Median OS (months) | Median PFS (months) | Reference |

|---|---|---|---|---|

| Galunisertib + Lomustine | 79 | 6.7 | 1.8 | [2][6] |

| Galunisertib Monotherapy | 39 | 8.0 | 1.8 | [2][6] |

| Placebo + Lomustine | 40 | 7.5 | 1.9 |[2][6] |

Table 4: Phase Ib/2a Study in Newly Diagnosed Malignant Glioma (NCT01220271)

| Treatment Arm | N | Median OS (months) | Median PFS (months) | Reference |

|---|---|---|---|---|

| Galunisertib + TMZ/RTX | 40 | 18.2 | 7.6 | [8][13] |

| TMZ/RTX (Control) | 16 | 17.9 | 11.5 |[8][13] |

OS: Overall Survival; PFS: Progression-Free Survival; TMZ/RTX: Temozolomide-based Radiochemotherapy.

Detailed Experimental Protocols

Protocol 1: In Vivo Glioblastoma Xenograft Study

This protocol describes a typical workflow for assessing the anti-tumor efficacy of galunisertib in a subcutaneous U87MG xenograft model.

Methodology:

-

Cell Culture: U87MG human glioblastoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Animal Model: Female athymic nude mice (6-8 weeks old) are used. All procedures are conducted in accordance with institutional animal care and use guidelines.

-

Tumor Implantation: U87MG cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended at a concentration of 5 x 10^7 cells/mL in a 1:1 mixture of PBS and Matrigel. A volume of 100 µL (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.

-

Treatment: When tumors reach an average volume of approximately 100-120 mm³, mice are randomized into treatment arms.[1] Galunisertib is prepared in a vehicle suspension (e.g., 1% NaCMC, 0.5% SLS, 0.05% Antifoam) and administered by oral gavage at the specified dose (e.g., 25 mg/kg) twice daily.[1][15] The control group receives the vehicle alone.

-

Efficacy Assessment: Tumor dimensions are measured with calipers 2-3 times per week, and tumor volume is calculated using the formula: (Length × Width²) / 2. Animal body weights are monitored as a measure of toxicity.

-

Endpoint and Tissue Analysis: The study is terminated when tumors in the control group reach a predetermined endpoint volume. Tumors are then excised, weighed, and can be fixed in formalin for subsequent histopathological analysis, such as immunohistochemistry for pSMAD2.

Protocol 2: pSMAD2 Immunohistochemistry (IHC) on FFPE Tissue

This protocol provides a general method for detecting phosphorylated SMAD2 in formalin-fixed, paraffin-embedded (FFPE) glioblastoma tissue sections to assess TGF-β pathway activity.

Methodology:

-

Deparaffinization and Rehydration:

-

Incubate slides in Xylene: 2 changes, 5 minutes each.

-

Incubate in 100% Ethanol: 2 changes, 5 minutes each.

-

Incubate in 95% Ethanol: 2 changes, 5 minutes each.

-

Incubate in 70% Ethanol: 1 change, 5 minutes.

-

Rinse thoroughly in deionized water.

-

-

Antigen Retrieval:

-

Perform heat-mediated antigen retrieval using a high-pH antigen unmasking solution (e.g., Tris-based, pH 9) in a microwave or pressure cooker for 20 minutes.

-

Allow slides to cool to room temperature for at least 1 hour.

-

-

Blocking:

-

Wash slides 3 times for 5 minutes each in a wash buffer (e.g., TBS with 0.01% Triton-X).

-

Block endogenous peroxidase activity by incubating slides in 3% hydrogen peroxide for 10 minutes.

-

Wash slides again as above.

-

Block non-specific antibody binding by incubating with a blocking solution (e.g., 2.5% normal horse serum in permeabilization buffer) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate slides with a primary antibody against pSMAD2 (e.g., Rabbit anti-pSMAD2) diluted in blocking solution.

-

Incubation is typically performed overnight at 4°C in a humidified chamber.

-

-

Detection:

-

Wash slides 3 times for 5 minutes each in wash buffer.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit HRP) for 1 hour at room temperature.

-

Wash slides 3 times for 5 minutes each in wash buffer.

-

Develop the signal using a chromogen substrate like 3,3'-Diaminobenzidine (DAB), monitoring for the desired staining intensity.

-

-

Counterstaining and Mounting:

-

Rinse slides in distilled water.

-

Counterstain nuclei with Hematoxylin for 1-2 minutes.

-

Rinse in tap water.

-

Dehydrate slides through graded ethanol series and clear in xylene.

-

Mount with a permanent mounting medium.

-

Conclusion

This compound is a selective inhibitor of the TGF-βRI/ALK5 kinase, which effectively abrogates the canonical SMAD2/3 signaling pathway. Its mechanism in glioblastoma is multifaceted, involving not only the direct inhibition of tumor cell signaling but also a significant modulation of the immune TME by reversing TGF-β-mediated immunosuppression. Preclinical studies demonstrated a clear biological effect and a synergistic anti-tumor response when combined with chemotherapy.[15] However, these promising preclinical findings did not translate into improved survival outcomes in Phase II clinical trials for either newly diagnosed or recurrent glioblastoma.[6][13] The disconnect between the potent mechanism of action and the clinical trial results highlights the profound challenges in treating this disease, including tumor heterogeneity and the complex interplay of redundant signaling pathways. Future research may focus on identifying predictive biomarkers to enrich for patient populations most likely to respond or exploring novel combination strategies, potentially with immune checkpoint inhibitors, to better leverage galunisertib's immune-modulating capabilities.[13]

References

- 1. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase II randomized study of galunisertib monotherapy or galunisertib plus lomustine compared with lomustine monotherapy in patients with recurrent glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jitc.bmj.com [jitc.bmj.com]

- 7. researchgate.net [researchgate.net]

- 8. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Quantitative Immunohistochemistry of the Cellular Microenvironment in Patient Glioblastoma Resections - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Galunisertib (LY2157299): A Technical Guide to its Target Engagement and Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (LY2157299) is a potent and selective small molecule inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical regulator of a wide array of cellular processes implicated in cancer progression.[1][2] This technical guide provides an in-depth overview of Galunisertib's primary molecular target, its binding affinity, and the experimental methodologies used to characterize these interactions. The information is intended to support researchers and drug development professionals in their exploration of TGF-β pathway modulation.

Molecular Target: TGF-β Receptor I (TGF-βRI / ALK5)

Galunisertib's primary molecular target is the serine/threonine kinase domain of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as Activin Receptor-Like Kinase 5 (ALK5).[3][4] By inhibiting TGF-βRI, Galunisertib effectively blocks the canonical TGF-β signaling pathway. This inhibition prevents the phosphorylation of downstream mediators, SMAD2 and SMAD3, thereby abrogating the transcription of TGF-β target genes involved in tumorigenesis, including processes like cell proliferation, invasion, metastasis, and immune evasion.[3]

Binding Affinity and Selectivity

The binding affinity of Galunisertib has been characterized through various in vitro assays, including enzymatic assays and cell-based assays. The following tables summarize the quantitative data on Galunisertib's inhibitory activity against its primary target and a panel of other kinases, demonstrating its selectivity profile.

Table 1: In Vitro Inhibitory Activity of Galunisertib

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| TGF-βRI (ALK5) | Cell-free kinase assay | 56 | - | [5] |

| TGF-βRI (ALK5) | DiscoverX Kinase Screen | 172 | - | |

| TGF-βRI (T204D mutant) | Autophosphorylation Kinase Assay | 50 | 86 | [6] |

| TGF-βRII | Autophosphorylation Kinase Assay | 2000 | - | [6] |

| TGF-βRII | Binding Assay | 430 | - | [6] |

| ALK4 / ACVR1B | DiscoverX Kinase Screen | 77.7 | - | [7] |

Table 2: Selectivity Profile of Galunisertib against a Panel of Kinases (DiscoverX Platform)

| Kinase | IC50 (µM) |

| TGFβR1 (Alk5) | 0.172 |

| Alk4/ACVR1B | 0.0777 |

| MINK | 0.19 |

| TGFβR2 | 0.208 |

| RIPK2 | 0.22 |

| CSNK1A1 | 0.26 |

| MAP4K4 | 0.28 |

| GAK | 0.31 |

| CSNK1E1 | 0.4 |

| Alk6/BMPR1 | 0.471 |

| Braf | 0.5 |

| TNIK | 0.51 |

| ACVR2B | 0.694 |

| RSK4 | 0.72 |

| Abl1 | 0.86 |

| ZAK | 0.86 |

| NLK | 0.91 |

| Alk3/BMPR1A | 16.8 |

| Alk1/ACVRL1 | 24.9 |

| Alk2/ACVR1 | 35.7 |

| ACVR2A | 35.7 |

| BMPR2 | >60.0 |

| Data sourced from Yingling et al., 2018.[4][5] |

Signaling Pathway and Mechanism of Action

Galunisertib exerts its therapeutic effect by intercepting the canonical TGF-β signaling cascade. The following diagram illustrates this pathway and the point of inhibition by Galunisertib.

Caption: Canonical TGF-β signaling pathway and the inhibitory action of Galunisertib on TGF-βRI (ALK5).

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to determine the binding affinity and functional effects of Galunisertib.

TGF-βRI Kinase Activity Assay (IC50 Determination)

This protocol describes a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Galunisertib.

Caption: Workflow for a typical in vitro kinase assay to determine the IC50 of Galunisertib.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human TGF-βRI kinase domain (a constitutively active mutant like T204D can be used to enhance the signal) in a suitable kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Triton X-100).

-

Prepare serial dilutions of Galunisertib in DMSO, followed by a final dilution in kinase buffer.

-

Prepare a solution of a suitable substrate (e.g., Myelin Basic Protein or a specific peptide substrate) and ATP at a concentration near the Km for the enzyme.

-

-

Reaction Setup:

-

In a 96-well plate, add the TGF-βRI enzyme to each well.

-

Add the serially diluted Galunisertib or vehicle control (DMSO) to the respective wells.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at room temperature.

-

-

Reaction Initiation and Incubation:

-

Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

-

Detection:

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

-

ELISA-based: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

Radiometric: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

-

Luminescence-based: Using commercial kits that measure ATP consumption (e.g., Kinase-Glo®).

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each Galunisertib concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the Galunisertib concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.

-

Ki Determination by Filter Binding Assay

This protocol outlines a method to determine the inhibitor constant (Ki) of Galunisertib.

Protocol:

-

Reagent Preparation:

-

Prepare reagents as described in the kinase activity assay, with the addition of a filter membrane (e.g., phosphocellulose).

-

Use a constitutively active TGF-βRI mutant (T204D) and a phospho-SMAD3 (pSMAD3) substrate.

-

-

Reaction Setup:

-

In a 96-well microplate, set up titrations for Galunisertib, ATP, and the pSMAD3 substrate.

-

A 6-point titration is typically used for Galunisertib and ATP.

-

-

Reaction and Filtration:

-

Initiate the kinase reaction and incubate as described previously.

-

Spot the reaction mixture onto the filter membrane.

-

Wash the membrane extensively with a suitable buffer (e.g., phosphoric acid) to remove unincorporated [γ-32P]ATP.

-

-

Detection and Analysis:

-

Quantify the radioactivity remaining on the filter using a scintillation counter.

-

Determine the Ki value by global fitting of the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive) using specialized software.

-

Cellular Phospho-SMAD2 (pSMAD2) ELISA

This cell-based assay measures the ability of Galunisertib to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HaCaT keratinocytes or a cancer cell line of interest) in a 96-well plate and grow to near confluence.

-

Starve the cells in a low-serum medium for several hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of Galunisertib or vehicle control for a defined period (e.g., 1-2 hours).

-

Stimulate the cells with a fixed concentration of TGF-β1 (e.g., 5 ng/mL) for a short period (e.g., 30-60 minutes) to induce SMAD2 phosphorylation.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

-

-

ELISA Procedure:

-

Use a sandwich ELISA kit specific for pSMAD2.

-

Coat a 96-well plate with a capture antibody that binds to total SMAD2.

-

Add the cell lysates to the wells and incubate to allow the capture antibody to bind to SMAD2.

-

Wash the wells to remove unbound material.

-

Add a detection antibody that specifically recognizes phosphorylated SMAD2 (pSMAD2). This antibody is typically conjugated to an enzyme like horseradish peroxidase (HRP).

-

Wash the wells again.

-

Add a substrate for the enzyme (e.g., TMB for HRP) and incubate to allow color development.

-

Stop the reaction with a stop solution.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Normalize the pSMAD2 signal to the total protein concentration in each lysate.

-

Calculate the percent inhibition of TGF-β-induced pSMAD2 for each Galunisertib concentration.

-

Determine the IC50 value as described for the kinase assay.

-

Conclusion

Galunisertib is a highly potent and selective inhibitor of TGF-βRI (ALK5), a key kinase in the pro-tumorigenic TGF-β signaling pathway. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for researchers and drug developers. A thorough understanding of Galunisertib's target engagement and mechanism of action is fundamental for its continued investigation and potential clinical application in oncology.

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. scribd.com [scribd.com]

- 5. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Galunisertib | TGF-β Receptors | Tocris Bioscience [tocris.com]

Preclinical Antitumor Activity of Galunisertib Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical antitumor activity of Galunisertib (LY2157299 monohydrate), a first-in-class, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI) kinase.[1][2] By selectively targeting the ATP-binding site of the TGFβRI (also known as ALK5), Galunisertib abrogates the canonical TGF-β signaling pathway, which plays a pivotal role in tumor progression, metastasis, and immune evasion.[1][2] This document summarizes key quantitative data from in vitro and in vivo preclinical studies, outlines detailed experimental protocols for the cited assays, and provides visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Summary

The preclinical efficacy of Galunisertib has been demonstrated across a range of cancer models. The following tables summarize the key quantitative findings from in vitro and in vivo studies.

In Vitro Activity of Galunisertib

| Assay Type | Cell Line/Target | IC50 Value | Reference |

| Kinase Inhibition | TGFβRI (ALK5) | Ki: 86 nM | [3] |

| TGFβRI T204D Autophosphorylation | 0.05 µM | [3] | |

| TGFβRII Autophosphorylation | 2 µM | [3] | |

| TGFβRII Binding | 0.43 µM | [3] | |

| pSMAD Inhibition | 4T1-LP | 1.765 µM | [4] |

| EMT6-LM2 | 0.8941 µM | [4] | |

| Cell-Based Reporter Assay | TGFβ ligand (SMAD2/3) | 221 nM | [3] |

| BMP ligand (SMAD1/5/8) | >10000 nM | [3] |

In Vivo Antitumor Efficacy of Galunisertib

| Tumor Model | Treatment Regimen | Primary Endpoint | Result | p-value | Reference |

| MX1 (Human Breast Cancer Xenograft) | 75 mg/kg BID | Tumor Growth Delay | 10.3 ± 4.3 days | 0.014 | [5] |

| Calu6 (Human Lung Cancer Xenograft) | 75 mg/kg BID | Tumor Growth Delay | 8.3 ± 2.6 days | 0.034 | [5] |

| 4T1 (Syngeneic Murine Breast Cancer) | 75 mg/kg BID | Tumor Growth Delay | 13 ± 2.4 days | < 0.01 | [5] |

| 4T1 (Syngeneic Murine Breast Cancer) | 75 mg/kg BID | Survival Advantage | 4.5 days | 0.01 | [5] |

| U87MG (Human Glioblastoma Xenograft) | 25 mg/kg (with Lomustine 30 mg/kg) | Tumor Volume Reduction | Significant reduction vs. monotherapy | < 0.001 | [3] |

Signaling Pathway and Mechanism of Action

Galunisertib exerts its antitumor effects by inhibiting the canonical TGF-β signaling pathway. The diagram below illustrates the key components of this pathway and the point of intervention by Galunisertib.

Caption: TGF-β signaling pathway and inhibition by Galunisertib.

Experimental Protocols

This section provides detailed methodologies for key preclinical experiments used to evaluate the antitumor activity of Galunisertib.

In Vitro pSMAD2 ELISA

This assay quantifies the inhibition of TGF-β-induced SMAD2 phosphorylation in tumor cells.

Materials:

-

Tumor cell lines (e.g., 4T1-LP, EMT6-LM2)

-

Complete cell culture medium

-

Recombinant human TGF-β1

-

Galunisertib monohydrate

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer

-

Phospho-SMAD2 and total SMAD2 ELISA kits

Procedure:

-

Seed tumor cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with increasing concentrations of Galunisertib (e.g., 0.20 - 10 µM) for a specified pre-incubation period.

-

Stimulate the cells with TGF-β1 ligand.

-

Following incubation, wash the cells with cold PBS and lyse them.

-

Determine the levels of phosphorylated SMAD2 and total SMAD2 in the cell lysates using commercially available ELISA kits according to the manufacturer's instructions.[4]

-

Calculate the percentage inhibition of pSMAD2 as a function of TGF-β1 alone-treated cells.

Transwell Migration Assay

This assay assesses the effect of Galunisertib on the migratory capacity of tumor cells.

Materials:

-

Tumor cell lines (e.g., U87MG)

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Serum-free and serum-containing cell culture medium

-

This compound

-

Recombinant human TGF-β1 (as a chemoattractant)

-

Cotton swabs

-

Fixation and staining solutions (e.g., methanol and crystal violet)

Procedure:

-

Pre-treat tumor cells with various concentrations of Galunisertib.

-

Add serum-free medium containing the treated cells to the upper chamber of the Transwell inserts.

-

Add medium containing a chemoattractant (e.g., TGF-β1 or fetal bovine serum) to the lower chamber.

-

Incubate for a period sufficient to allow cell migration (e.g., 24 hours).

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Elute the stain and quantify the absorbance using a microplate reader, or count the number of migrated cells under a microscope.

In Vivo Tumor Xenograft Studies

These studies evaluate the in vivo antitumor efficacy of Galunisertib in animal models.

Materials:

-

Immunocompromised or syngeneic mice (e.g., BALB/c, nude mice)

-

Tumor cell lines (e.g., 4T1, MX1, Calu6)

-

This compound

-

Vehicle control (e.g., 1% HEC in 25 mM phosphate buffer, pH 2)

-

Calipers for tumor measurement

Procedure:

-

Inject tumor cells subcutaneously or orthotopically into the appropriate mouse strain.[6]

-

Allow tumors to reach a palpable size (e.g., ~300 mm³).[6]

-

Randomize mice into treatment and control groups.

-

Administer Galunisertib (e.g., 75 mg/kg) or vehicle control orally, typically twice daily (BID).[1][6]

-

Measure tumor volume with calipers at regular intervals.

-

Monitor animal body weight and overall health.

-

At the end of the study, or when tumors reach a predetermined size, euthanize the animals and excise the tumors for further analysis if required.

Experimental Workflows

The following diagrams illustrate the general workflows for the in vitro and in vivo experiments described above.

Caption: Generalized workflow for in vitro cell-based assays.

Caption: Generalized workflow for in vivo tumor xenograft studies.

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. scribd.com [scribd.com]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. jitc.bmj.com [jitc.bmj.com]

Investigating the Impact of Galunisertib on Epithelial-Mesenchymal Transition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The epithelial-mesenchymal transition (EMT) is a critical cellular process implicated in cancer progression, metastasis, and the development of therapeutic resistance. A key driver of EMT is the Transforming Growth-Factor Beta (TGF-β) signaling pathway.[1] Galunisertib (LY2157299 monohydrate) is a potent, orally bioavailable small molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase, which plays a pivotal role in this pathway.[1][2] This technical guide provides an in-depth overview of Galunisertib's mechanism of action in the context of EMT, summarizes key quantitative data from preclinical studies, and offers detailed experimental protocols for researchers investigating its effects.

Mechanism of Action: Inhibition of TGF-β Signaling

The TGF-β signaling cascade is a primary target for therapeutic intervention to counteract EMT.[1] The process begins when a TGF-β ligand binds to the TGF-β type II receptor (TGFβRII), which then recruits and phosphorylates the TGF-β type I receptor (TGFβRI), also known as activin receptor-like kinase 5 (ALK5).[1][2] This activation of TGFβRI initiates downstream signaling, primarily through the phosphorylation of SMAD2 and SMAD3 proteins.[2][3] These phosphorylated SMADs form a complex with SMAD4, translocate to the nucleus, and act as transcription factors to regulate the expression of genes that drive the EMT process.[4][5]

Galunisertib functions as a selective, ATP-mimetic inhibitor of the TGFβRI kinase.[6] By blocking the kinase activity of TGFβRI, Galunisertib prevents the phosphorylation of SMAD2/3, thereby abrogating the canonical TGF-β signaling pathway.[1][2] This inhibition effectively halts the downstream genetic program responsible for EMT, preventing the loss of epithelial characteristics and the gain of a mesenchymal phenotype.[4][7] Preclinical studies have consistently shown that Galunisertib potently inhibits TGF-β-mediated phosphorylation of SMAD2.[7]

Quantitative Data on Galunisertib's Efficacy

The following tables summarize quantitative findings from various preclinical studies assessing Galunisertib's ability to inhibit TGF-β signaling and reverse EMT.

Table 1: In Vitro Kinase Inhibition & Cellular Activity

| Parameter | Value | Cell Line / Assay | Reference |

| Ki (TGFβRI) | 86 nM | Filter Binding Assay | [7] |

| IC₅₀ (TGFβRI) | 51 pM | Autophosphorylation Kinase Assay | [7] |

| IC₅₀ (TGFβRII) | 2 µM | Autophosphorylation Kinase Assay | [7] |

| pSMAD Inhibition (IC₅₀) | ~0.2 - 1 µM | 4T1-LP, EMT6-LM2 Cells | [7] |

| TED₅₀ (pSMAD Inhibition) | 15.6 - 19.7 mg/kg | Calu6, EMT6-LM2 Xenografts | [6] |

| TEC₅₀ (pSMAD Inhibition) | 0.3 - 0.34 µM | Calu6, EMT6-LM2 Xenografts | [6] |

IC₅₀: Half maximal inhibitory concentration; Ki: Inhibition constant; TED₅₀: Total effective dose for 50% inhibition; TEC₅₀: Total effective concentration for 50% inhibition.

Table 2: Effect of Galunisertib on EMT Marker Expression

| Cell Line | Treatment | E-cadherin Expression | N-cadherin Expression | Vimentin Expression | Reference |

| KPC-M09 (Pancreatic) | TGF-β1 | Decreased | Not Reported | Not Reported | [4][7] |

| TGF-β1 + Galunisertib (2-10 µM) | Maintained (Prevented Decrease) | Not Reported | Not Reported | [4][7] | |

| HuCCT-1 (Cholangiocarcinoma) | TGF-β1 (5 ng/ml) | Decreased | Increased | Not Reported | [8] |

| A549 (Lung) | GGPPS Knockdown | Increased | Decreased | Decreased | [9] |

| Keloid Epithelial Cells | TGF-β1 (1 ng/ml) | Decreased (mRNA & Protein) | Not Reported | Increased (mRNA & Protein) | [10] |

Changes are relative to untreated or control cells.

Table 3: Functional Effects on Cell Migration and Invasion

| Cell Line | Assay | Treatment | Result | Reference |

| U87MG (Glioblastoma) | Migration Assay | TGF-β1 | Enhanced Migration | [7] |

| TGF-β1 + Galunisertib (1-10 µM) | Blocked Migration (Dose-dependent) | [7] | ||

| Galunisertib Alone | Reduced Baseline Migration | [7] | ||

| HCC Models | Invasion Assay | Galunisertib | Efficiently Inhibited Invasion | [11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe standard protocols for investigating Galunisertib's effects on EMT.

References

- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ecommons.aku.edu [ecommons.aku.edu]

- 4. researchgate.net [researchgate.net]

- 5. TGF-β-induced epithelial to mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. E/N-cadherin switch mediates cancer progression via TGF-β-induced epithelial-to-mesenchymal transition in extrahepatic cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [In vitro study of TGF-β1-induced epithelial-mesenchymal transition of keloid epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

Galunisertib's Impact on the Tumor Microenvironment: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering tumor progression, metastasis, and immune evasion. A key architect of this immunosuppressive and pro-tumorigenic landscape is the Transforming Growth Factor-beta (TGF-β) signaling pathway.[1][2] Galunisertib (LY2157299), a potent and selective small-molecule inhibitor of the TGF-β receptor I (TGFβRI) kinase, has emerged as a critical investigational agent to dismantle this protective niche.[1][3] By blocking the canonical SMAD-dependent and non-canonical signaling cascades, galunisertib remodels the TME by alleviating immune suppression, inhibiting fibrosis and angiogenesis, and directly impeding tumor cell invasion.[4][5] This guide provides an in-depth technical overview of galunisertib's mechanism of action and its multifaceted impact on the key components of the TME, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Mechanism of Action: Inhibition of TGF-β Signaling

The TGF-β signaling pathway is initiated when a TGF-β ligand binds to the TGF-β receptor II (TβRII), which then recruits and phosphorylates the TGF-β receptor I (TβRI), also known as activin-like kinase 5 (ALK5).[6][7] This activation of TβRI kinase initiates downstream signaling.

-

Canonical Pathway: Activated TβRI phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[7][8] These phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex translocates to the nucleus to regulate the transcription of hundreds of target genes involved in processes like immune suppression, angiogenesis, fibrosis, and metastasis.[7][8]

-

Non-Canonical Pathways: TGF-β signaling can also activate SMAD-independent pathways, including MAPK, PI3K/AKT, and RhoA, further contributing to its pleiotropic effects in the TME.[4][5]

Galunisertib is an ATP-mimetic inhibitor that specifically targets the kinase domain of TβRI (ALK5), preventing the phosphorylation of SMAD2 and SMAD3 and thereby abrogating the canonical signaling cascade.[1][9] Inhibition of non-canonical pathways has also been observed.[4][5]

Caption: Galunisertib inhibits the TβRI kinase, blocking SMAD2/3 phosphorylation.

Impact on the Immune Microenvironment

TGF-β is a master regulator of immune suppression within the TME. Galunisertib reverses these effects, promoting an anti-tumor immune response.[1][2]

-

T-Cell Function: Galunisertib reverses TGF-β-mediated suppression of CD8+ T-cell proliferation and function.[1] It also impedes the suppressive activity of regulatory T cells (Tregs), which are often abundant in the TME and rely on TGF-β for their function.[1][10] This leads to increased T-cell infiltration into tumors.[1][11]

-

Chimeric Antigen Receptor (CAR) T-Cells: In vitro studies show that galunisertib can significantly enhance the cytotoxicity and cytokine secretion of CAR T-cells, suggesting its potential to improve the efficacy of this immunotherapy in solid tumors.[12]

-

Other Immune Cells: The combination of galunisertib with sorafenib has been shown to increase the number of monocytes and NK cells while decreasing neutrophils and NKT cells in vivo.[13]

Caption: Galunisertib remodels the TME to favor anti-tumor immunity.

Quantitative Data: Effects on Immune Cells

| Cell Type / Assay | Key Finding | Quantitative Data | Reference |

| Human CD8+ T-Cells | Reverses TGF-β1 mediated suppression of proliferation. | Dose-dependent rescue of proliferation observed. | [1] |

| Human Treg Cells | Blocks suppressive activity of Tregs on naïve T-cells. | Galunisertib treatment blocks suppressive activity. | [10] |

| CD133 & HER2-CAR T-Cells | Enhances specific cytotoxicity and cytokine secretion. | Significantly increased cytokine secretion. | [12] |

| Murine HCC Model (Combination with Sorafenib) | Modulates immune cell populations in the TME. | Increased monocytes and NK cells; decreased neutrophils, NKT cells, and CD4+CD25+ T-cells. | [13] |

Impact on Stromal Components

Galunisertib significantly modifies the stromal compartment of the TME, primarily by targeting Cancer-Associated Fibroblasts (CAFs) and reducing the deposition of extracellular matrix (ECM), which can act as a physical barrier to therapy.[14]

-

Anti-Fibrotic Effects: Galunisertib inhibits the activation of CAFs and suppresses the expression of key fibrosis-related genes.[15][16] In models of dermal fibrosis, it has been shown to attenuate the expression of alpha-smooth muscle actin (αSMA), collagen-1a, and fibronectin.[8][17]

-

ECM Remodeling: The drug can alter the balance of ECM components. Studies have shown that while galunisertib reduces the expression of fibrotic genes, it can increase the expression of antifibrotic genes like matrix metalloproteinases (MMPs), such as MMP1 and MMP13, which are involved in collagen degradation.[8][18]

Quantitative Data: Effects on Fibrosis and ECM

| Gene / Protein | Cell Type / Model | Key Finding | Quantitative Change | Reference |

| αSMA (ACTA2), Collagen-1a (COL1A1), Fibronectin (FN1) | Human Dermal Fibroblasts | Significantly reduced TGF-β-induced gene expression. | Significant decrease with 10 µM galunisertib after 1 day. | [8] |

| Fibrosis-related genes (ACTA2, TIMP3, COL5A1, etc.) | Ovarian Cancer Cells & CAFs | Inhibits expression of candidate fibrosis-related genes. | Suppression of expression observed via RT-qPCR. | [19] |

| pSMAD2/3 | Ovarian Cancer Cells | Reverses TGF-β1-induced SMAD2/3 phosphorylation. | Confirmed via Western blot. | [19] |

| MMP-9 | CCl4-induced Liver Fibrosis (mice) | Levels of active MMP-9 were significantly increased. | Significant increase in galunisertib-treated livers. | [20] |

Impact on Angiogenesis

TGF-β has a complex, context-dependent role in angiogenesis.[3][21] Galunisertib has demonstrated anti-angiogenic properties, particularly in combination with agents that target the VEGF/VEGFR pathway.

-

Monotherapy: In a transgenic model of HCC, galunisertib monotherapy resulted in a modest decrease in angiogenesis.[22]

-

Combination Therapy: The anti-angiogenic effects are potentiated when combined with VEGFR-2 blockade (e.g., DC101, a ramucirumab mimic).[22][23] This combination leads to a more significant reduction in tumor vessel number and blood flow.[22][23] The combination with bevacizumab has been shown to extend the "tumor vascular normalization" window, improving vessel integrity and potentially enhancing the delivery of other therapies.[21]

Quantitative Data: Anti-Angiogenic Effects

| Model | Treatment | Parameter Measured | Result | Reference |

| Transgenic HCC (mice) | Galunisertib | Vessel Number (CD31 staining) | 25% decrease vs. placebo | [23] |

| Transgenic HCC (mice) | DC101 (VEGFR-2 Ab) | Vessel Number (CD31 staining) | 51% decrease vs. placebo | [23] |

| Transgenic HCC (mice) | Galunisertib + DC101 | Vessel Number (CD31 staining) | 80% decrease vs. placebo | [23] |

| Transgenic HCC (mice) | Galunisertib + DC101 | Coeliac Trunk Blood Flow (TCm) | 66% decrease (vs. 10% with Galunisertib alone) | [22] |

Detailed Experimental Protocols

Protocol: Ex Vivo Human Tumor Slice Culture and Analysis

This protocol is adapted from studies assessing the direct effect of galunisertib on fresh human tumor tissue.[4][24]

-

Tissue Acquisition: Obtain fresh, surgically resected tumor samples from consenting patients under sterile conditions. Transport immediately in a nutrient-rich medium (e.g., Williams' E Medium) on ice.

-

Tumor Slicing: Using a Krumdieck tissue slicer or a vibratome, prepare precision-cut tumor slices of approximately 250-300 µm thickness.

-

Culture and Treatment: Place individual slices in 12-well plates containing Williams' E Medium supplemented with fetal bovine serum and antibiotics. Allow slices to equilibrate for 2-4 hours.

-

Treat slices with galunisertib (e.g., 10 µM) or vehicle control (DMSO) for a predetermined period (e.g., 48 hours). Combination treatments with other drugs like sorafenib can also be performed.[4][24]

-

Harvesting and Processing: After incubation, wash slices with PBS. Fix half of the slices in 10% neutral buffered formalin and embed in paraffin for immunohistochemistry (IHC). Lyse the other half for protein or RNA extraction.

-

Immunohistochemistry (IHC): Section the paraffin-embedded blocks. Perform IHC staining for key biomarkers such as phosphorylated SMAD2 (p-Smad2) to confirm target engagement, Ki67 for proliferation, and cleaved Caspase-3 for apoptosis.

-

Analysis: Quantify IHC staining using digital pathology software. Analyze protein lysates via Western blot for p-Smad2, p-AKT, and p-ERK to assess canonical and non-canonical pathway inhibition.[4]

References

- 1. Targeting the TGFβ pathway with galunisertib, a TGFβRI small molecule inhibitor, promotes anti-tumor immunity leading to durable, complete responses, as monotherapy and in combination with checkpoint blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncotarget.com [oncotarget.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-tumor activity of the TGF-β receptor kinase inhibitor galunisertib (LY2157299 monohydrate) in patient-derived tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is Galunisertib used for? [synapse.patsnap.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. researchgate.net [researchgate.net]

- 12. Galunisertib enhances chimeric antigen receptor-modified T cell function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Galunisertib Exerts Antifibrotic Effects on TGF-β-Induced Fibroproliferative Dermal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Promotion of liver regeneration and anti‑fibrotic effects of the TGF‑β receptor kinase inhibitor galunisertib in CCl4‑treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Abstract 3026: Galunisertib inhibits ovarian cancer cell fibrosis and metastasis in vitro | Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 20. spandidos-publications.com [spandidos-publications.com]

- 21. Combination therapy of bevacizumab and galunisertib extends TVN time window - PMC [pmc.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Effects of TGF-beta signalling inhibition with galunisertib (LY2157299) in hepatocellular carcinoma models and in ex vivo whole tumor tissue samples from patients - PMC [pmc.ncbi.nlm.nih.gov]

Galunisertib for Idiopathic Pulmonary Fibrosis: A Technical Guide to Early Research

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease with a critical unmet medical need for effective therapies. The transforming growth factor-beta (TGF-β) signaling pathway is a well-established central driver of fibrosis in IPF, making it a key therapeutic target. Galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the TGF-β receptor I (TGF-βRI) kinase (also known as ALK5), has been investigated for its antifibrotic potential. This document provides an in-depth technical overview of the foundational preclinical and early clinical research on Galunisertib, with a focus on its relevance to IPF. It consolidates key experimental data, details methodologies, and visualizes the critical pathways and workflows to serve as a comprehensive resource for researchers in the field.

Mechanism of Action: Targeting the Core Fibrotic Pathway

Galunisertib exerts its therapeutic effect by inhibiting the canonical TGF-β signaling pathway, which is aberrantly activated in IPF.[1]

-

Target: The serine/threonine kinase domain of TGF-βRI (ALK5).[1]

-

Action: As an ATP-mimetic inhibitor, Galunisertib blocks the phosphorylation of the TGF-βRI intracellular domain.[2][3]

-

Downstream Effect: This inhibition prevents the subsequent recruitment and phosphorylation of receptor-regulated SMAD proteins, specifically SMAD2 and SMAD3.[1][3]

-

Outcome: By blocking SMAD2 phosphorylation (pSMAD2), Galunisertib abrogates the formation of the SMAD2/3/4 complex, its translocation to the nucleus, and the subsequent transcription of pro-fibrotic genes, including collagens and fibronectin.[1][3]

The precise mechanism of action is depicted in the signaling pathway diagram below.

Preclinical Research and Efficacy

Early research has evaluated Galunisertib's antifibrotic effects in various preclinical models, providing a strong rationale for its development in fibrotic diseases like IPF.

In Vitro Studies

In vitro assays have been crucial in defining the potency and specificity of Galunisertib. Studies using fibroblasts, the key effector cells in fibrosis, have demonstrated direct antifibrotic activity.

| Cell Line / Model | Assay Type | Parameter Measured | Result (IC₅₀) | Reference |

| NIH3T3 Fibroblasts | Proliferation Assay | Inhibition of TGF-β1 induced proliferation | 0.396 µM | [4] |

| NIH3T3 Fibroblasts | SMAD Phosphorylation | Inhibition of pSMAD | 0.064 µM | [4] |

| 4T1-LP Breast Cancer | SMAD Phosphorylation | Inhibition of TGF-β1 induced pSMAD2 | ~0.2 - 1.0 µM | [4] |

| EMT6-LM2 Breast Cancer | SMAD Phosphorylation | Inhibition of TGF-β1 induced pSMAD2 | ~0.2 - 1.0 µM | [4] |

| Human Dermal Fibroblasts | Protein Expression | Reduction in pSMAD2/3 | Significant at 10 µM (from 1h) | [3] |

| Human Dermal Fibroblasts | Protein Expression | Reduction in α-SMA | Significant at 10 µM (from 72h) | [3] |

Note: IC₅₀ values can vary based on specific assay conditions.

This protocol provides a representative methodology for assessing the inhibition of TGF-β-induced SMAD phosphorylation.[4]

-

Cell Culture: Murine (e.g., 4T1-LP) or human fibroblast cells are cultured in appropriate media and seeded into multi-well plates.

-

Serum Starvation: Cells are serum-starved for 2-4 hours to reduce baseline signaling activity.

-

Inhibitor Treatment: Cells are pre-treated with increasing concentrations of Galunisertib (e.g., 0.20 - 10 µM) for 1-2 hours.

-

Ligand Stimulation: Recombinant human TGF-β1 (e.g., 1-5 ng/mL) is added to the wells to stimulate the signaling pathway.

-

Incubation: Cells are incubated for a defined period (typically 30-60 minutes) to allow for SMAD2 phosphorylation.

-

Lysis and Protein Quantification: Cells are lysed, and total protein concentration is determined using a BCA or similar assay.

-

ELISA Analysis: Phosphorylated SMAD2 (pSMAD2) and total SMAD2 levels are quantified using specific sandwich ELISA kits.

-

Data Analysis: The percentage inhibition of pSMAD2 is calculated relative to cells treated with TGF-β1 alone. IC₅₀ values are determined using non-linear regression analysis.

In Vivo Animal Studies

The most relevant early in vivo data for IPF comes from a study utilizing a radiation-induced pulmonary fibrosis model in mice. This model shares key pathological features with IPF, including inflammation followed by progressive fibrosis.[5][6]

| Parameter | Description |

| Animal Model | C57BL/6 mice |

| Fibrosis Induction | Single dose of 20 Gy thoracic irradiation |

| Treatment Groups | 1. Radiation Only (Control) 2. Radiation + Galunisertib 3. Radiation + PDGF Inhibitor (e.g., Imatinib) 4. Radiation + Galunisertib + PDGF Inhibitor |

| Dosing Regimen | Specific dose and frequency not detailed in abstract, administered post-irradiation. |

| Primary Endpoints | Lung density (via high-resolution CT), septal fibrosis (via MRI), lung histology (collagen staining), overall survival. |

| Study Duration | Assessments performed up to 24 weeks post-irradiation. |

| Outcome Measure | Control (Radiation Only) | Galunisertib Treatment | Result | Reference |

| Pulmonary Septal Thickness | Severely elevated at 24 weeks | Markedly reduced | Statistically significant reduction (p < 0.001) at all tested time points. | [5] |

| Overall Survival | Baseline | Significantly increased | Dual inhibition (Galunisertib + PDGF inhibitor) showed the greatest survival benefit. | [5] |

| Radiological/Histological Damage | Present | Attenuated | Treatment decreased signs of radiation-induced lung damage. | [5][6] |

The following diagram outlines the typical workflow for inducing and treating lung fibrosis in a preclinical mouse model.

References

- 1. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Combined inhibition of TGFβ and PDGF signaling attenuates radiation-induced pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of TGFβ and PDGF signaling attenuates radiation-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the chemical structure and properties of Galunisertib monohydrate

An In-depth Technical Guide to Galunisertib Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galunisertib (also known as LY2157299 monohydrate) is a first-in-class, orally bioavailable small molecule inhibitor of the transforming growth factor-beta (TGF-β) receptor I (TGFβRI/ALK5) kinase.[1] Developed by Eli Lilly and Company, it has been a subject of extensive preclinical and clinical research for its potential therapeutic applications in oncology.[2][3] TGF-β signaling is a critical pathway in tumorigenesis, contributing to tumor proliferation, invasion, metastasis, angiogenesis, and immune evasion.[4][5] Galunisertib represents a targeted approach to disrupt these processes by selectively blocking the canonical TGF-β/SMAD signaling pathway.[1][4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound.

Chemical Structure and Properties

Galunisertib belongs to the dihydropyrrolopyrazole class of heterocyclic compounds.[1][2] Its chemical formula is 4-[2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl]quinoline-6-carboxamide monohydrate.[6] The synthesis of Galunisertib has been described as a four-step convergent approach.[2][6]

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | C₂₂H₁₉N₅O (anhydrous) | |

| Molecular Weight | 369.42 g/mol (anhydrous) | [7] |

| CAS Number | 700874-72-2 (anhydrous) | [1] |

| DrugBank ID | DB11911 | [1] |

| Chemical Class | Dihydropyrrolopyrazole, Quinoline Carboxamide | [2][8] |

In Vitro Inhibitory Activity

Galunisertib is a potent and selective inhibitor of TGFβRI kinase, also known as Activin Receptor-Like Kinase 5 (ALK5).[2][9] It also shows activity against other related kinases.

| Target | IC₅₀ (µM) | Ki (nM) | Reference(s) |

| TGFβRI (ALK5) | 0.172 | 86 | [2][6] |

| ALK4 (ACVR1B) | 0.08 | - | [2] |

| TGFβRII | 0.21 - 2 | - | [2][6] |

| ACVR2B | 0.69 | - | [2] |

| ALK6 (BMPR1B) | 0.47 | - | [2] |

Mechanism of Action

The transforming growth factor-beta (TGF-β) signaling pathway plays a dual role in cancer. In early stages, it can act as a tumor suppressor, while in advanced stages, it promotes tumor progression.[4] Galunisertib's mechanism of action is centered on the specific inhibition of the TGF-βRI kinase, which is a critical component of the canonical signaling pathway.[4][10]

The TGF-β Signaling Cascade:

-

Ligand Binding: TGF-β ligands (TGF-β1, -β2, -β3) bind to the TGF-β type II receptor (TGFβRII).[11]

-

Receptor Complex Formation: This binding event recruits and forms a complex with the TGF-β type I receptor (TGFβRI/ALK5).[12]

-

Phosphorylation and Activation: TGFβRII, a constitutively active kinase, phosphorylates and activates the kinase domain of TGFβRI.[12]

-

SMAD Phosphorylation: The activated TGFβRI then phosphorylates the downstream signaling proteins SMAD2 and SMAD3.[4][11]

-

SMAD Complex Formation & Nuclear Translocation: Phosphorylated SMAD2/3 forms a complex with SMAD4. This complex translocates into the nucleus.[12]

-

Gene Transcription: In the nucleus, the SMAD complex acts as a transcription factor, regulating the expression of target genes involved in cell proliferation, differentiation, migration, and immune response.[12]

Inhibition by Galunisertib: Galunisertib acts as a competitive inhibitor at the ATP-binding site of the TGFβRI kinase domain.[2][6] By blocking this site, Galunisertib prevents the phosphorylation of SMAD2 and SMAD3, thereby abrogating the entire downstream signaling cascade.[4][5] This inhibition leads to several anti-tumor effects:

-

Inhibition of Epithelial-to-Mesenchymal Transition (EMT) and Migration: TGF-β is a known promoter of EMT, a process that increases cancer cell motility and invasion. Galunisertib has been shown to inhibit TGF-β-driven EMT and cell migration in vitro.[2][6]

-

Reversal of Immune Suppression: TGF-β creates an immunosuppressive tumor microenvironment by inhibiting the function of immune cells like CD8+ T cells and Natural Killer (NK) cells.[2] Galunisertib can reverse this suppression, restoring the secretion of IFNγ and granzyme B by these immune cells.[2][10]

-

Inhibition of Tumor Growth: By blocking the pro-tumorigenic effects of TGF-β, Galunisertib has demonstrated tumor growth delay in various preclinical cancer models, including those for breast, lung, and pancreatic cancer.[2][4]

Experimental Protocols & Results

In Vitro pSMAD Inhibition Assay

Objective: To determine the in vitro potency of Galunisertib in inhibiting TGF-β-induced phosphorylation of SMAD2.

Methodology:

-

Cell Culture: Murine triple-negative breast cancer cell lines (e.g., 4T1-LP, EMT6-LM2) are cultured under standard conditions.[2]

-

Treatment: Cells are treated with increasing concentrations of Galunisertib (e.g., 0.20 - 10 μM).[2]

-

Stimulation: Following incubation with the inhibitor, cells are stimulated with TGF-β1 ligand to induce SMAD2 phosphorylation.[2]

-

Lysis and Analysis: Cells are lysed, and the levels of phosphorylated SMAD2 (pSMAD2) and total SMAD2 (tSMAD) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blot.[2]

-

Data Analysis: The percentage inhibition of pSMAD2 is calculated relative to cells treated with TGF-β1 alone. IC₅₀ values are determined from the dose-response curve.[2]

Key Results: Galunisertib demonstrated dose-dependent inhibition of TGF-β1-induced pSMAD in various cell lines with the following IC₅₀ values:

In Vivo Antitumor Efficacy Studies

Objective: To evaluate the antitumor activity of Galunisertib in animal models.

Methodology:

-

Animal Models: Immune-competent (e.g., BALB/c) or immune-compromised (e.g., athymic nu/nu) mice are used.[2]

-

Tumor Implantation: Human or murine cancer cells (e.g., Calu6, 4T1) are injected subcutaneously into the flank of the mice to establish tumors.[2]

-

Treatment Regimen: Once tumors are established, mice are treated with Galunisertib, typically administered by oral gavage. A common dosing schedule is 75 mg/kg twice daily.[2][13]

-

Monitoring: Tumor volume is measured regularly. Pharmacodynamic markers, such as pSMAD levels in tumor tissue or peripheral blood mononuclear cells (PBMCs), are also assessed at various time points post-treatment.[2]

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in treated versus control groups. Pharmacokinetic/pharmacodynamic (PK/PD) relationships are established by correlating drug exposure with target inhibition (pSMAD levels).[2]

Key Results:

-

Galunisertib monotherapy demonstrated significant tumor growth delay in 4T1, MX1 (human breast cancer), and Calu6 (human lung cancer) models.[2]

-

A strong correlation was found between Galunisertib-dependent inhibition of pSMAD in tumor tissues and in PBMCs, suggesting PBMCs can be used as a surrogate tissue for assessing pharmacodynamic effects.[2]

-

The total effective dose to inhibit 50% of pSMAD (TED₅₀) and the total effective concentration for 50% inhibition (TEC₅₀) were calculated to optimize dosing schedules.[6]

| In Vivo Model | TED₅₀ (mg/kg) | TEC₅₀ (µM) | Reference |

| EMT6-LM2 | 19.7 | 0.34 | [6] |

| Calu6 | 15.6 | 0.30 | [6] |

Clinical Development and Status

Galunisertib has been investigated in numerous clinical trials for various cancers, including glioblastoma, pancreatic cancer, and hepatocellular carcinoma, both as a monotherapy and in combination with other agents like lomustine, gemcitabine, and nivolumab.[4][11][14] An intermittent dosing regimen (14 days on, 14 days off) was established to manage potential cardiac toxicities observed in preclinical long-term exposure studies.[4][5] Despite promising preclinical data and evidence of target engagement in patients, Eli Lilly discontinued the development of Galunisertib in January 2020 as part of a strategic portfolio review.[1][3]

Conclusion

This compound is a potent and selective small molecule inhibitor of the TGF-βRI kinase. Its mechanism of action, involving the direct inhibition of the canonical SMAD signaling pathway, has been well-characterized. Preclinical studies have provided a strong rationale for its use in oncology by demonstrating its ability to inhibit tumor growth, block metastasis-related processes like EMT, and reverse immune suppression. While its clinical development has been discontinued, the extensive research on Galunisertib has significantly advanced the understanding of TGF-β pathway inhibition as a therapeutic strategy in cancer and provides a valuable case study for the development of future targeted therapies.[1]

References

- 1. Galunisertib | Advanced Drug Monograph | MedPath [trial.medpath.com]

- 2. Preclinical assessment of galunisertib (LY2157299 monohydrate), a first-in-class transforming growth factor-β receptor type I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galunisertib - Wikipedia [en.wikipedia.org]

- 4. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical development of galunisertib (LY2157299 monohydrate), a small molecule inhibitor of transforming growth factor-beta signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oncotarget.com [oncotarget.com]

- 7. GSRS [precision.fda.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. jitc.bmj.com [jitc.bmj.com]

- 11. Phase 1b/2a study of galunisertib, a small molecule inhibitor of transforming growth factor-beta receptor I, in combination with standard temozolomide-based radiochemotherapy in patients with newly diagnosed malignant glioma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. dovepress.com [dovepress.com]

- 14. A Phase 2 Study of Galunisertib (TGF-β1 Receptor Type I Inhibitor) and Sorafenib in Patients With Advanced Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Galunisertib: A Selective TGF-β Receptor I (ALK5) Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Galunisertib (formerly LY2157299), a potent and selective small molecule inhibitor of the Transforming Growth-Factor Beta (TGF-β) Receptor I, also known as Activin Receptor-Like Kinase 5 (ALK5). Galunisertib's mechanism of action, pharmacological profile, and key experimental methodologies are detailed herein to support ongoing research and drug development efforts.

The TGF-β/ALK5 Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, apoptosis, migration, and immune response.[1] In cancer, its role is dualistic; it acts as a tumor suppressor in the early stages but can promote tumor growth, invasion, metastasis, and immune evasion in advanced stages.[1][2]

The canonical signaling cascade is initiated when a TGF-β ligand (e.g., TGF-β1, -β2, -β3) binds to the TGF-β Type II receptor (TβRII), a constitutively active serine/threonine kinase.[1][3] This binding recruits and forms a heterotetrameric complex with the TGF-β Type I receptor, ALK5.[1] TβRII then phosphorylates and activates the ALK5 kinase domain.[1][2] Activated ALK5 propagates the signal by phosphorylating the receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3, at their C-terminal serine residues.[1][4] These phosphorylated R-SMADs then form a complex with the common-mediator SMAD (co-SMAD), SMAD4.[1] This entire SMAD complex translocates into the nucleus, where it partners with other transcription factors to regulate the expression of hundreds of target genes.[1][5]

Figure 1: Canonical TGF-β/ALK5 Signaling Pathway.

Galunisertib: Mechanism of Action

Galunisertib is a selective, orally bioavailable, ATP-competitive small molecule inhibitor of the ALK5 kinase.[5][6][7] Co-crystallization studies have confirmed that Galunisertib binds directly to the ATP-binding site of the ALK5 kinase domain.[8] By occupying this pocket, it prevents the phosphorylation of SMAD2 and SMAD3, effectively abrogating the downstream canonical signaling cascade.[2][6][8] This targeted inhibition blocks the pro-tumorigenic effects of TGF-β signaling, including tumor cell migration, epithelial-mesenchymal transition (EMT), and immunosuppression.[8][9][10]

Figure 2: Mechanism of Action of Galunisertib.

Pharmacological Profile and Selectivity

Galunisertib is a highly selective inhibitor of ALK5.[8][9] Its potency and selectivity have been characterized across large kinase panels. While its primary target is ALK5, it also demonstrates inhibitory activity against other closely related TGF-β superfamily kinases at sub-micromolar concentrations.

Table 1: Kinase Selectivity Profile of Galunisertib

| Kinase Target | IC50 (nM) | Reference |

|---|---|---|

| ALK5 (TGFβRI) | 56 - 172 | [9][11][12] |

| ALK4 (ACVR1B) | 77.7 - 80 | [9][12] |

| TGFβRII | 210 | [8][9] |

| ALK6 (BMPR1B) | 470 | [8][9] |

| ACVR2B | 690 | [8][9] |

Note: IC50 values can vary based on assay conditions and methodologies.

Key Experimental Protocols

Verifying the efficacy and mechanism of a kinase inhibitor like Galunisertib requires robust biochemical and cell-based assays. Below are representative protocols for assessing its activity.

Biochemical ALK5 Kinase Inhibition Assay (Luminescence-Based)

This protocol measures the direct inhibition of recombinant ALK5 kinase activity by quantifying the amount of ATP consumed during the phosphorylation of a substrate peptide.

Objective: To determine the IC50 of Galunisertib against purified ALK5 kinase.

Materials:

-

Recombinant active ALK5 (TβR1) enzyme[13]

-

Kinase substrate (e.g., TGFBR1 Peptide)[14]

-

Kinase Assay Buffer (e.g., HEPES, Tris-HCl with MgCl₂, DTT)[14][15]

-

ATP solution[14]

-

Galunisertib (or test compound) dissolved in DMSO

-

White 96-well or 384-well assay plates[14]

-

Luminometer

Methodology:

-

Prepare Reagents: Thaw all reagents on ice. Prepare a 1x Kinase Assay Buffer from a concentrated stock.

-

Compound Plating: Prepare serial dilutions of Galunisertib in 1x Kinase Assay Buffer with a constant final DMSO concentration (e.g., 1%). Add 2.5 µL of each dilution to the assay plate wells. Include "positive control" (DMSO vehicle) and "negative control" (no enzyme) wells.[14]

-

Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the kinase substrate peptide. The final ATP concentration should be at or near the Km for ALK5.[14]

-

Enzyme Preparation: Dilute the recombinant ALK5 enzyme to the desired working concentration in 1x Kinase Assay Buffer.

-

Initiate Reaction: Add the master mix to all wells. To initiate the kinase reaction, add the diluted ALK5 enzyme to all wells except the "negative control".[14]

-

Incubation: Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[14]

-

ATP Depletion: Stop the reaction by adding ADP-Glo™ Reagent, which simultaneously terminates the kinase activity and depletes any remaining ATP. Incubate at room temperature for 45 minutes.[14]

-

Signal Generation: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate at room temperature for another 45 minutes.[14]

-

Data Acquisition: Read the luminescence signal using a microplate reader.

-

Analysis: Calculate the percent inhibition for each Galunisertib concentration relative to the controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Phospho-SMAD2 Inhibition Assay (ELISA/HTRF)

This protocol measures the ability of Galunisertib to inhibit TGF-β-induced phosphorylation of SMAD2 in a cellular context.

Objective: To quantify the inhibition of TGF-β pathway activation in cells treated with Galunisertib.

Materials:

-

A responsive cell line (e.g., HeLa, HaCaT, HepG2)[11][15][17]

-

Cell culture medium and serum

-

Recombinant human TGF-β1 ligand

-

Galunisertib

-

Lysis Buffer

-

Phospho-SMAD2 (Ser465/467) detection kit (e.g., ELISA, HTRF)[17][18]

-

Microplate reader (absorbance or time-resolved fluorescence)

Methodology:

-

Cell Plating: Seed cells in a 96-well culture plate at a predetermined density and allow them to adhere overnight.[18]

-

Serum Starvation: The next day, replace the growth medium with low-serum or serum-free medium and incubate for several hours to reduce basal signaling.

-

Inhibitor Pre-treatment: Add serial dilutions of Galunisertib to the appropriate wells. Incubate for 1-2 hours at 37°C.

-

Ligand Stimulation: Stimulate the cells by adding TGF-β1 ligand to all wells except the "unstimulated" control. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[18]

-

Cell Lysis: Aspirate the medium and add Lysis Buffer to each well. Agitate the plate gently for 30 minutes to ensure complete lysis.[18]

-

Detection:

-

Data Acquisition: Read the plate on the appropriate microplate reader.

-

Analysis: Normalize the phospho-SMAD2 signal to total protein concentration or a total SMAD2 signal if available. Calculate the percent inhibition of the TGF-β-induced signal and determine the IC50 value as described previously.

Figure 3: Workflow for a Cell-Based p-SMAD2 Assay.

Summary of Preclinical and Clinical Evidence